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molecular formula C11H8N2O2S B8432324 2-Nitro-3-(phenylthio)pyridine

2-Nitro-3-(phenylthio)pyridine

Cat. No. B8432324
M. Wt: 232.26 g/mol
InChI Key: WOZAMLVQYZUVKI-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

mL 2-Nitro-3-(phenylthio)pyridine (16.3 g, 70.2 mmol) and AcOH (250 mL) were cooled in a water bath. Zinc (22.9 g, 351 mmol) was slowly added and stirred for 5 minutes. Filtered through celite and the cake washed with CH2Cl2. The CH2Cl2 was removed and to the solution was added bromine (3.6 mL, 70.2 mmol). After 10 minutes, the HOAc was removed and partitioned between EtOAc and saturated aqueous sodium bicarbonate. The organic layer was dried with sodium sulfate, filtered and concentrated. The residue was purified on silica gel (1.5 L SiO2 and 30% EtOAc in hexanes) to afford the title compound (18.2 g, 92.21% yield).
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
22.9 g
Type
catalyst
Reaction Step Three
Yield
92.21%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=O.[Br:17]Br>[Zn].CC(O)=O>[Br:17][C:7]1[CH:8]=[C:9]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4]([NH2:1])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1SC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
22.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered through celite
WASH
Type
WASH
Details
the cake washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was removed and to the solution
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the HOAc was removed
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (1.5 L SiO2 and 30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 92.21%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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